molecular formula C11H11NO2 B184159 4-(Ethylamino)chromen-2-one CAS No. 132815-41-9

4-(Ethylamino)chromen-2-one

Cat. No.: B184159
CAS No.: 132815-41-9
M. Wt: 189.21 g/mol
InChI Key: XIQPSFFLLAUPQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Ethylamino)chromen-2-one is a synthetic organic compound based on the chromen-2-one (also known as coumarin) scaffold, a privileged structure in medicinal chemistry known for its versatile biological profiles . This compound features an ethylamino substituent at the 4-position, a modification that is frequently explored to tune the molecule's electronic properties, lipophilicity, and binding affinity toward biological targets. Chromen-2-one derivatives are investigated across a wide spectrum of biomedical research due to their observed activities, which include anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects . Specifically, analogues similar to this compound, such as those with methylamino groups, are part of ongoing studies to develop inhibitors for enzymes like muscle myosin ATPases, which are critical targets for conditions involving muscle hypercontractility . The mechanism of action for many active chromen-2-one derivatives often involves the stabilization of specific protein conformations or inhibition of key enzymatic processes. For instance, some related compounds are known to bind to the same site on myosin as the inhibitor blebbistatin, thereby trapping the motor protein in a weakly actin-bound state and reducing ATPase activity . The ethylamino side chain in this compound is a key feature for structure-activity relationship (SAR) studies, allowing researchers to investigate how hydrophobic side chains of varying lengths influence potency and selectivity for specific isoforms of a target protein . Researchers value this compound for designing and synthesizing novel analogues to explore new therapeutic avenues, particularly in hit-to-lead optimization campaigns . Its structure is consistent with compounds that can be analyzed using advanced techniques such as Density Functional Theory (DFT) for calculating global reactivity descriptors and molecular docking simulations to predict interactions with protein targets like bacterial MurC ligase or members of the Bcl-2 family . This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

132815-41-9

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

4-(ethylamino)chromen-2-one

InChI

InChI=1S/C11H11NO2/c1-2-12-9-7-11(13)14-10-6-4-3-5-8(9)10/h3-7,12H,2H2,1H3

InChI Key

XIQPSFFLLAUPQE-UHFFFAOYSA-N

SMILES

CCNC1=CC(=O)OC2=CC=CC=C21

Canonical SMILES

CCNC1=CC(=O)OC2=CC=CC=C21

Origin of Product

United States

Spectroscopic and Structural Characterization of 4 Ethylamino Chromen 2 One and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 4-(ethylamino)chromen-2-one and its analogues. Both proton (¹H) and carbon-13 (¹³C) NMR provide atom-specific information, allowing for the comprehensive assignment of the chemical structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis

The ¹H NMR spectra of this compound analogues provide valuable information about the chemical environment of protons within the molecule. For instance, in a series of 3-((phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives, the proton signals are well-resolved. chimicatechnoacta.ru The hydroxyl proton (-OH) typically appears as a singlet at a downfield chemical shift, for example, at δ 10.20 ppm, while the amino proton (-NH) also presents as a singlet, seen at δ 9.30 ppm. chimicatechnoacta.ru Aromatic protons resonate in the multiplet region between δ 7.12 and 8.50 ppm. chimicatechnoacta.ru The aliphatic methine proton (-CH) is observed as a singlet around δ 5.50 ppm. chimicatechnoacta.ru

Table 1: Selected ¹H NMR Data for this compound Analogues

Compound/Derivative Functional Group Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Reference
3-((Phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one (4a) -OH 10.20 s - chimicatechnoacta.ru
-NH 9.30 s - chimicatechnoacta.ru
Ar-H 7.12-8.50 m - chimicatechnoacta.ru
Aliphatic-CH 5.50 s - chimicatechnoacta.ru
3-((4-Nitrophenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one (4b) -OH 10.06 s - chimicatechnoacta.ru
-NH 9.98 s - chimicatechnoacta.ru
Ar-H 7.12-8.90 m 8.0 chimicatechnoacta.ru
Aliphatic-CH 5.34 s - chimicatechnoacta.ru
-CH₂ (ethyl) 2.92 q 8.0 chimicatechnoacta.ru
-CH₃ (ethyl) 1.12 t 7.9 chimicatechnoacta.ru
3-((4-Hydroxyphenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one (4e) -OH 9.74 s - chimicatechnoacta.ru
-NH 9.46 s - chimicatechnoacta.ru
Ar-H 6.69-8.92 m 8.0, 8.4, 12.0 chimicatechnoacta.ru
Aliphatic-CH 5.15 s - chimicatechnoacta.ru
-CH₂ (ethyl) 2.88 q 8.0 chimicatechnoacta.ru

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

The ¹³C NMR spectra of this compound and its analogues are instrumental in confirming the carbon framework. The carbonyl carbon (C=O) of the lactone ring is characteristically found at a very downfield position, typically around δ 161.3-178.3 ppm. chimicatechnoacta.ruceon.rs For a series of 3-((phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives, the C=O signal appears in the range of δ 173.28-173.99 ppm. chimicatechnoacta.ru The carbons of the aromatic rings resonate in the δ 112-158 ppm region. chimicatechnoacta.rumdpi.com For instance, in one analogue, the aromatic carbons are observed at δ 114.50-157.30 ppm. chimicatechnoacta.ru The ethylamino group carbons are found in the upfield region, with the methylene (B1212753) (-CH₂) carbon at approximately δ 58-60 ppm and the terminal methyl (-CH₃) carbon around δ 11-12 ppm. chimicatechnoacta.ru The chemical shifts of the aromatic carbons in the coumarin (B35378) core are sensitive to substituent effects and conformational changes. researchgate.net

Table 2: Representative ¹³C NMR Data for this compound Analogues

Compound/Derivative Carbon Atom Chemical Shift (δ, ppm) Reference
3-((4-Chlorophenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one (4a) C=O 173.92 chimicatechnoacta.ru
Aromatic C 116.37-154.23 chimicatechnoacta.ru
C-3 91.56 chimicatechnoacta.ru
-CH (aliphatic) 58.35 chimicatechnoacta.ru
-CH₃ (ethyl) 11.52 chimicatechnoacta.ru
3-((4-Nitrophenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one (4b) C=O 173.83 chimicatechnoacta.ru
Aromatic C 116.37-154.19 chimicatechnoacta.ru
C-3 91.96 chimicatechnoacta.ru
-CH (aliphatic) 58.70 chimicatechnoacta.ru
-CH₃ (ethyl) 11.53 chimicatechnoacta.ru
3-((Phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one (4d) C=O 173.88 chimicatechnoacta.ru
Aromatic C 116.39-154.26 chimicatechnoacta.ru
C-3 92.28 chimicatechnoacta.ru
-CH (aliphatic) 59.49 chimicatechnoacta.ru

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic transitions within this compound and its analogues.

The FT-IR spectra of these compounds show characteristic absorption bands. chimicatechnoacta.ru A strong absorption band for the C=O group of the coumarin ring is typically observed around 1630-1706 cm⁻¹. chimicatechnoacta.ru The N-H stretching vibration of the ethylamino group appears in the range of 3063-3354 cm⁻¹. chimicatechnoacta.ruworktribe.com Aromatic C-H stretching is found around 2856-2987 cm⁻¹, while aliphatic C-H stretching is observed near 2708-2808 cm⁻¹. chimicatechnoacta.ru The C-N stretching vibrations are typically seen in the 1510-1529 cm⁻¹ region. chimicatechnoacta.ru In derivatives with a hydroxyl group, a broad O-H stretching band is present around 3409-3452 cm⁻¹. chimicatechnoacta.ru

UV-Vis spectroscopy reveals the electronic absorption properties. 4-Aminocoumarin (B1268506) derivatives typically exhibit π → π* transitions. researchgate.net The absorption spectra of 4-aminocoumarin in sulfuric acid solutions show four bands, with one at λmax of 209 nm that displays a hypsochromic (blue) shift with increasing acid concentration. researchgate.net The UV-Vis spectra of biogenically synthesized ZnO nanoparticles, used as catalysts in the synthesis of some derivatives, show a bandgap of 3.15 eV. researchgate.net

Table 3: Key IR Absorption Bands for this compound Analogues (cm⁻¹)

Functional Group Wavenumber (cm⁻¹) Compound Reference
O-H Stretch 3409 - 3452 chimicatechnoacta.ru
N-H Stretch 3063 - 3354 chimicatechnoacta.ruworktribe.com
Aromatic C-H Stretch 2856 - 2987 chimicatechnoacta.ru
Aliphatic C-H Stretch 2708 - 2808 chimicatechnoacta.ru
C=O Stretch (Lactone) 1630 - 1706 chimicatechnoacta.ru

Mass Spectrometry Techniques (e.g., HRMS, LC-MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound and its analogues. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which helps in confirming the molecular formula. chimicatechnoacta.rursc.orgmdpi.com For example, in the analysis of 3-((phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives, HRMS (ESI) was used to identify the molecular ion peaks [M]⁺ or [M+H]⁺, which closely matched their calculated molecular weights. chimicatechnoacta.ru

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry, making it suitable for analyzing complex mixtures and reaction products. uni-tuebingen.detandfonline.comresearchgate.net LC-MS has been employed in the analysis of various coumarin derivatives, including those functionalized with amino groups. uni-tuebingen.deacs.orgnih.gov For instance, the LC-MS analysis of 2-oxo-2H-1-benzopyran-4-yl methane (B114726) sulfonate, a related intermediate, showed a molecular ion peak at m/z = 240.90 [M+1]. tandfonline.com

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides definitive information about the three-dimensional structure of molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions. The structure of 4-aminocoumarin has been determined by single-crystal X-ray analysis, revealing a nearly planar molecule. arkat-usa.org The slight deviation from planarity is attributed to intermolecular hydrogen bonding. arkat-usa.org In the crystal lattice, these hydrogen bonds (N-H···O) form pseudo-layers. arkat-usa.org The crystal packing is further stabilized by π-π stacking interactions between the chromene rings, with a distance of about 3.48 Å between the mean planes. arkat-usa.org

While a specific crystal structure for this compound was not found in the provided search results, the analysis of its parent compound, 4-aminocoumarin, and other derivatives provides a strong basis for understanding its likely solid-state conformation and packing. The structure of related compounds, such as those synthesized using ZnO nanoparticles, has also been characterized, where the crystalline nature of the catalyst was confirmed by X-ray diffraction (XRD). researchgate.net

Computational Chemistry and Molecular Modeling Studies of 4 Ethylamino Chromen 2 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely employed to investigate the fundamental properties of coumarin (B35378) derivatives. These calculations provide a robust framework for understanding molecular structure, spectroscopy, and reactivity.

The first step in computational analysis is the optimization of the molecule's geometric structure to find its most stable conformation (lowest energy state). Density Functional Theory (DFT) has proven to be a highly effective method for this purpose. pmf.unsa.ba Various functionals are used within the DFT framework to approximate the exchange-correlation energy.

For coumarin derivatives, several common functionals have been tested and utilized, including B3LYP (Becke, 3-parameter, Lee-Yang-Parr) often paired with dispersion corrections like D3BJ, CAM-B3LYP, M05-2X, and M06-2X. mdpi.com These are typically used in conjunction with a basis set, such as 6-311++G(d,p), which defines the set of functions used to build the molecular orbitals. mdpi.com

In studies of related coumarin structures, the B3LYP-D3BJ functional has been shown to accurately reproduce experimental geometric parameters, such as bond lengths and angles, obtained from X-ray crystallography. mdpi.comni.ac.rs For instance, a comparison between crystallographic data and structures optimized by different functionals revealed that B3LYP-D3BJ provided the highest correlation coefficient (R=0.964) and the lowest mean absolute error (MAE=0.72°) for bond angles. mdpi.com This level of theory was consequently chosen for further structural and reactivity analysis of various coumarin-neurotransmitter derivatives. mdpi.com The reliability of the B3LYP-D3BJ/6-311+G(d,p) level of theory has also been confirmed for examining the structure of other complex coumarin compounds. mdpi.com

Table 1: Comparison of Functionals for Structure Optimization of a Coumarin Derivative Data derived from studies on related 4-hydroxycoumarin (B602359) derivatives.

FunctionalBasis SetCorrelation Coefficient (R) for Bond AnglesMean Absolute Error (MAE) for Bond Angles (°)
B3LYP-D3BJ 6-311++G(d,p)0.9640.72
CAM-B3LYP 6-311++G(d,p)0.954 - 0.9600.77 - 0.82
M05-2X 6-311++G(d,p)0.954 - 0.9600.77 - 0.82
M06-2X 6-311++G(d,p)0.954 - 0.9600.77 - 0.82

Source: Adapted from findings on coumarin-neurotransmitter derivatives. mdpi.com

Quantum chemical calculations are a powerful tool for predicting spectroscopic data, which can then be compared with experimental results to validate both the computational method and the synthesized structure. mdpi.com The Gauge-Including Atomic Orbital (GIAO) method within DFT is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net

Theoretical ¹H and ¹³C NMR spectra have been successfully predicted for numerous coumarin derivatives. mdpi.comchimicatechnoacta.ru For example, in the study of 3-((phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives, the calculated ¹³C NMR chemical shifts were reported and used for characterization. chimicatechnoacta.ru The B3LYP/6-311++G(d,p) level of theory, validated through structural optimization, has also been used to predict NMR spectra for coumarin-neurotransmitter hybrids, confirming the applicability of the chosen theoretical model. mdpi.com While machine learning and deep neural networks are emerging as powerful prediction tools with high accuracy, DFT-based methods remain a standard for reasonably accurate predictions. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for a Representative 4-(Ethylamino)chromen-2-one Analogue Data for 3-((4-chlorophenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O173.92
Aromatic/Vinyl C163.79, 154.23, 148.07, 147.33, 146.58, 141.39, 134.69, 131.44, 130.32, 128.83, 124.84, 123.25, 122.96, 116.37
CH (Aliphatic)91.56
CH₂ (Ethyl)58.35
CH₃ (Ethyl)11.52

Source: Data from the characterization of a synthesized derivative. chimicatechnoacta.ru

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining the chemical reactivity and kinetic stability of a molecule. researchgate.netphyschemres.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key parameter; a smaller gap suggests higher reactivity and a greater potential for charge transfer within the molecule. pmf.unsa.baresearchgate.net

The HOMO-LUMO gap is frequently calculated for coumarin derivatives using DFT methods to understand their electronic properties and reactivity. researchgate.netresearchgate.netsapub.org For instance, calculations on 2-oxo-2H-chromen-7-yl benzoate (B1203000) using the DFT/RB3LYP/6–311++G(d,p) method yielded a HOMO-LUMO gap of 4.465 eV. sapub.org In another study on a different coumarin derivative, the gap was calculated to be 4.40 eV. sapub.org These values provide insight into the molecule's stability and electronic excitation properties. nih.gov The analysis of FMOs helps in designing molecules with specific electronic characteristics, such as those desired for near-infrared absorbing dyes or biologically active compounds. nih.gov

Table 3: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for Coumarin Derivatives Data from related 7-substituted coumarin compounds.

CompoundComputational MethodHOMO (eV)LUMO (eV)HOMO-LUMO Gap (ΔE, eV)
2-oxo-2H-chromen-7-yl benzoateDFT/RB3LYP/6-311++G(d,p)--4.465
2-oxo-2H-chromen-6-yl 4-methoxybenzoateDFT/RB3LYP/6-311++G(d,p)--4.40

Source: Data from quantum chemical calculations on related coumarins. sapub.orgsapub.org

To gain a more detailed picture of reactivity, conceptual DFT provides various descriptors, including Fukui functions. The Fukui function, f(r), is a local reactivity indicator that predicts which atomic sites in a molecule are most susceptible to nucleophilic or electrophilic attack. nih.govscm.com It describes the change in electron density at a specific point when an electron is added to or removed from the system. scm.com

Calculations of condensed Fukui functions (values condensed to individual atoms) have been performed on coumarin derivatives to identify the most reactive parts of the molecule. mdpi.comrsc.org For example, in a study of coumarin-neurotransmitter derivatives, condensed Fukui functions were calculated to correlate the structure with reactivity, highlighting specific atoms or functional groups as the primary sites for interaction. mdpi.com Similarly, for other heterocyclic compounds, local reactivity descriptors derived from Fukui functions have successfully identified sites prone to electrophilic attack, which is valuable information for predicting reaction mechanisms and designing new synthetic pathways. rsc.org

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov It is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

Molecular docking studies on coumarin derivatives have revealed their potential to inhibit a wide range of protein targets. These studies predict the specific binding interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand within the protein's active site. nih.govnih.gov

For example, derivatives of 4-aminocoumarin (B1268506) have been docked into the active site of carbonic anhydrase II, a key enzyme target. One derivative was shown to interact with the amino acid residues Asn66 and Gln91. nih.gov In another investigation, various 3-((phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives were docked against cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. chimicatechnoacta.ru The results showed that the compounds had binding affinities comparable to the standard drug diclofenac, with one potent compound forming a hydrogen bond with SER530 in the active site. chimicatechnoacta.ru Docking studies of other coumarin hybrids against targets for Alzheimer's disease, such as acetylcholinesterase (AChE), have identified key interactions, including π-cation interactions with residues like Phe330 and π-π stacking with Trp279, which are crucial for potent enzyme inhibition. nih.gov

Table 4: Molecular Docking Results for Coumarin Derivatives with Various Protein Targets

Coumarin DerivativeProtein TargetKey Interacting ResiduesPredicted Binding Affinity (kcal/mol)
(E)-4-(benzylideneamino)-2H-chromen-2-one derivativeCarbonic Anhydrase IIAsn66, Gln91-
3-((4-hydroxyphenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-oneCyclooxygenase-2 (COX-2)SER530-9.3
Tacrine-coumarin hybridAcetylcholinesterase (AChE)Trp279, Phe330-
Coumarin-3-carboxamide derivativeAcetylcholinesterase (AChE)Tyr121, Ser286, Phe290, Arg289-

Source: Data from various molecular docking studies on coumarin analogues. chimicatechnoacta.runih.govnih.gov

Identification of Potential Molecular Targets

Computational studies have been instrumental in identifying the potential molecular targets for this compound and its derivatives. A key area of investigation has been their role as inhibitors of enzymes implicated in neurodegenerative diseases.

Notably, derivatives of 4-aminomethyl-7-benzyloxy-2H-chromen-2-one have been explored as multi-target inhibitors for Alzheimer's disease, focusing on cholinesterases (both acetylcholinesterase, AChE, and butyrylcholinesterase, BChE) and monoamine oxidase B (MAO-B). mdpi.com Molecular docking simulations have suggested that these compounds can effectively bind to the active sites of these enzymes. mdpi.com

Furthermore, research into a broad array of 4-substituted-7-benzyloxy-2H-chromen-2-one derivatives has highlighted their high selectivity for MAO-B, with some compounds exhibiting potency in the low nanomolar range. epa.gov These findings underscore the potential of the chromen-2-one scaffold, with an ethylamino or related substitution at the 4-position, to interact with specific biological targets. The versatility of the coumarin nucleus allows it to be chemically modified to target a variety of enzymes and receptors. mdpi.com

Elucidation of Key Binding Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The binding modes of this compound derivatives with their target proteins have been elucidated through molecular docking studies, revealing the crucial interactions that govern their inhibitory activity.

For instance, in the context of MAO-B inhibition, the ethylamino group at the C4 position of the 2H-chromen-2-one nucleus plays a significant role. epa.gov Docking studies have shown that the interactions are influenced by the physicochemical properties of the substituents, such as size, shape, and the capacity for hydrogen bonding. epa.gov The amino group can participate in hydrogen bonding with amino acid residues in the active site of the enzyme.

In studies of related coumarin derivatives, hydrogen bonding and hydrophobic interactions have been identified as key contributors to the stability of the ligand-protein complex. For example, the hydroxyl group of a coumarin derivative can form hydrogen bonds, while the chromenone core can engage in other interactions. In some cases, weak C-H···O and C-H···N hydrogen bonds, along with C-H···π interactions, contribute to the formation of a stable three-dimensional structure. researchgate.net

Virtual Screening Applications in Drug Discovery

Virtual screening has emerged as a powerful tool in drug discovery to identify promising lead compounds from large chemical libraries. The this compound scaffold has been a subject of such in silico screening efforts.

Researchers have utilized virtual screening to explore extensive libraries of compounds, including those based on multicomponent reactions, to identify potential inhibitors for various biological targets. europa.eu This approach allows for the rapid assessment of a large number of molecules, prioritizing those with the highest predicted binding affinities for further investigation. mdpi.comals-journal.com The process often involves creating virtual libraries and docking them into the active site of a target protein. europa.eu

The application of machine learning in conjunction with virtual screening has further enhanced the ability to identify potential drug candidates. mdpi.com This combination of techniques can accelerate the pace of drug discovery by efficiently filtering vast chemical spaces to find molecules with desirable properties. researchgate.netnih.gov

Validation Strategies in Docking Studies

To ensure the reliability of molecular docking results, various validation strategies are employed. A common approach is to re-dock a known inhibitor (a co-crystallized ligand) into the active site of the target protein. nih.gov A successful docking procedure is indicated by a low root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose, typically less than 2 Å. mdpi.com

Another validation method involves the use of "decoy" ligands. These are molecules with similar physical properties to the known active ligand but are not expected to bind effectively to the protein. nih.gov Docking these decoys helps to assess the ability of the docking protocol to distinguish between active and inactive compounds, thereby reducing the likelihood of false positives. nih.gov The use of a genetic algorithm can also be employed to account for the flexibility of both the ligand and the protein, as well as the presence of bridging water molecules. nih.gov

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time, offering deeper insights into the stability and nature of the binding.

MD simulations have been used to study the binding of coumarin derivatives to their targets, revealing how the complex behaves in a simulated physiological environment. nih.gov These simulations can confirm the stability of the interactions predicted by molecular docking and provide information on the conformational changes that may occur upon ligand binding. The analysis of parameters such as RMSD and root-mean-square fluctuation (RMSF) during the simulation can indicate the stability of the protein-ligand complex. mdpi.com

For instance, MD simulations can illustrate how a protonated ethylamine (B1201723) side chain is stabilized within a binding cavity through hydrogen bonding with specific amino acid residues. nih.gov

In Silico Pharmacokinetic Predictions (e.g., ADMET Studies for Drug-Likeness)

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates, a crucial step in assessing their "drug-likeness."

For derivatives of this compound, ADMET prediction tools have been employed to evaluate their pharmacokinetic profiles. chimicatechnoacta.ruresearchgate.netchimicatechnoacta.ru These studies assess various parameters, including oral bioavailability, blood-brain barrier penetration, and potential for toxicity. For example, web-based servers like ADMETlab are utilized to predict these properties. chimicatechnoacta.ru The results of these in silico analyses help to identify compounds with favorable pharmacokinetic characteristics for further development. d-nb.info

Table 1: In Silico ADMET Predictions for Selected 3-((phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one Derivatives

CompoundHalf-life (t½) (h)Clearance (mL/min/kg)LD50 (mg/kg)Human HepatotoxicityAMES Toxicity
4a1.9101.690811.387YesNo
4b1.6251.753911.815YesYes
4c1.5641.754790.509YesYes
4d2.0702.078708.467YesNo
4e1.7602.348692.199YesNo
4f2.2492.324658.007YesNo
4g1.5782.086616.902YesNo
4h1.6902.140577.704YesNo
Data sourced from a study on 3-((phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives. chimicatechnoacta.ru

Virtual Target Screening using Chemogenomics Approaches (e.g., Similarity Ensemble Approach)

Chemogenomics combines chemical and genomic information to systematically explore the interactions between small molecules and protein families. This approach can be used for virtual target screening to identify the potential targets of a given compound.

While specific applications of the Similarity Ensemble Approach to this compound are not detailed in the provided context, the principles of chemogenomics are relevant. This approach moves beyond the one-ligand-one-target paradigm and acknowledges that many drugs interact with multiple targets. muni.cz By analyzing the similarities between a compound of interest and ligands with known targets, it is possible to predict its potential biological targets. This can help in understanding the polypharmacology of a compound and in identifying potential off-target effects or new therapeutic applications. muni.cz

Mechanisms of Action at the Molecular Level

Molecular Target Identification and Characterization

Research into chromen-2-one derivatives has identified several key molecular targets. The core structure is recognized as a privileged scaffold for developing inhibitors of enzymes implicated in neurodegenerative diseases. mdpi.com The primary targets for this class of compounds include Monoamine Oxidase B (MAO-B), Acetylcholinesterase (AChE), and Butyrylcholinesterase (BChE). mdpi.comnih.govmdpi.com

The planarity of the coumarin (B35378) backbone is a critical feature, enabling it to fit efficiently within the catalytic sites of both MAO-A and MAO-B. researchgate.net However, modifications, particularly at the C4 position, have been extensively studied to confer high selectivity for MAO-B. nih.gov Derivatives of 4-(ethylamino)chromen-2-one, such as those with additional substitutions, have demonstrated potent, nanomolar-range inhibition of MAO-B and moderate inhibition of cholinesterases. mdpi.comnih.gov

Furthermore, the coumarin nucleus has been investigated for its inhibitory action against other enzymes, such as carbonic anhydrases (CAs) and cyclooxygenase (COX). chimicatechnoacta.rumdpi.com For instance, studies on related compounds like 3-((phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one have shown interactions with cyclooxygenase-2 (COX-2). chimicatechnoacta.ru The specific contribution of the 4-ethylamino group is crucial in modulating the affinity and selectivity for these targets.

Ligand-Receptor Interaction Mechanisms

The binding of this compound to its molecular targets is governed by a combination of non-covalent interactions. unina.it These interactions, including hydrogen bonding, electrostatic and hydrophobic forces, and π-π stacking, collectively determine the stability of the ligand-receptor complex and its subsequent biological effect. numberanalytics.com

Hydrogen bonds are pivotal to the interaction of this compound with its biological receptors. The ethylamino moiety (-NH-CH2CH3) possesses a secondary amine that can act as a hydrogen bond donor. chimicatechnoacta.ru Concurrently, the carbonyl oxygen of the lactone ring in the chromen-2-one structure serves as a potent hydrogen bond acceptor. mdpi.com

In docking studies of closely related coumarin derivatives, these groups form critical hydrogen bonds with amino acid residues in the active sites of enzymes. For example, in the active site of COX-2, derivatives have been shown to form hydrogen bonds with residues like Serine (SER). chimicatechnoacta.ru The strength and geometry of these bonds are highly dependent on the surrounding microenvironment within the binding pocket. unina.it

Both electrostatic and hydrophobic forces contribute significantly to the binding affinity. The ethyl group of the 4-ethylamino substituent provides a hydrophobic character, favoring interactions with nonpolar pockets within the receptor. chimicatechnoacta.ru The aromatic rings of the chromen-2-one core also contribute to these hydrophobic interactions.

Simultaneously, the nitrogen atom of the ethylamino group can be protonated under physiological conditions, acquiring a positive charge. This allows for strong electrostatic or ionic interactions with negatively charged amino acid residues, such as aspartate or glutamate, in the receptor's binding site. mdpi.com The chromanol compound 293B, for example, is stabilized in its binding site through electrostatic interactions between its oxygen atoms and a potassium ion in the selectivity filter of a channel. nih.gov

The bicyclic aromatic system of the chromen-2-one scaffold is well-suited for π-π stacking interactions. mdpi.com This type of interaction occurs with the aromatic side chains of amino acid residues like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp), which are commonly found in the binding sites of enzymes. nih.govrasayanjournal.co.in In studies of related coumarin compounds, π-π stacking is a key factor in the stability of the molecular packing in crystal structures and in binding to enzyme targets. rasayanjournal.co.iniucr.org For example, in cholinesterases, the coumarin moiety is known to interact with the peripheral anionic site (PAS), which is rich in aromatic residues like Trp279. mdpi.comnih.gov

Enzyme Active Site Binding Modes

Molecular docking simulations have provided detailed insights into how 4-substituted chromen-2-one derivatives orient themselves within the active sites of their target enzymes.

Monoamine Oxidase B (MAO-B): The flat coumarin ring system of inhibitors fits into the "aromatic cage" of the MAO-B active site, defined by Tyr398 and Tyr435 residues. The substituent at the C4 position extends into a substrate-binding cavity, where its size, shape, and physicochemical properties dictate the potency and selectivity of inhibition. nih.gov The ethylamino group can form specific interactions within this cavity.

Acetylcholinesterase (AChE): In AChE, the binding mode is often dual. The coumarin nucleus can bind to the Peripheral Anionic Site (PAS), interacting with residues like Trp279. mdpi.com The side chain at position 4, such as the ethylamino group, can then extend down the active site gorge towards the Catalytic Anionic Site (CAS), where it may interact with residues like Trp84. nih.gov

Cyclooxygenase (COX-2): For related ethylamino-coumarin derivatives, docking studies show that the ligand binds within the cyclooxygenase active site. The binding is stabilized by a network of interactions, including hydrogen bonds and hydrophobic contacts with key residues such as TYR385 and ARG120. chimicatechnoacta.ruresearchgate.net

Table 1: Summary of Binding Interactions for Related Coumarin Derivatives in Enzyme Active Sites This table is generated based on data from studies on various coumarin derivatives to illustrate the likely binding modes.

Enzyme Target Key Interacting Residues Type of Interaction Reference
MAO-B Tyr398, Tyr435, Ile199 π-π stacking, Hydrophobic nih.gov
AChE Trp279 (PAS), Trp84 (CAS), Phe330 π-π stacking, Hydrophobic mdpi.comnih.gov
COX-2 SER530, TYR385, ARG120 Hydrogen Bonding, Hydrophobic chimicatechnoacta.ruresearchgate.net

Redox Reaction Involvement in Biological Effects

The chromen-2-one (coumarin) nucleus, particularly when substituted with electron-donating groups like an amino group, can participate in redox reactions. This chemical behavior is the basis for the antioxidant properties observed in many coumarin derivatives. chimicatechnoacta.ru These compounds can act as free radical scavengers, donating a hydrogen atom or an electron to neutralize reactive oxygen species (ROS). This process involves the oxidation of the coumarin derivative itself. libretexts.org The antioxidant activity of 3-((phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives has been demonstrated, suggesting that the ethylamino group contributes to this redox potential. chimicatechnoacta.ru

Prodrug Hypothesis and Bioactivation Pathways

The concept of a prodrug, an inactive or less active compound that is metabolized in the body to produce an active drug, is a strategic approach in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of a therapeutic agent. For the compound this compound, while direct and extensive studies detailing a specific prodrug hypothesis are not prevalent, the extensive research on the metabolism of coumarin derivatives provides a strong basis for postulating potential bioactivation pathways. nih.gov These pathways primarily involve enzymatic transformations of the ethylamino group and the inherent reactivity of the chromen-2-one (coumarin) core.

One plausible bioactivation pathway for this compound is N-dealkylation . This metabolic reaction is a common fate for many xenobiotics containing secondary and tertiary amine functionalities. researchgate.net The ethyl group attached to the nitrogen atom at the 4-position of the chromen-2-one ring can be removed by cytochrome P450 (CYP) enzymes, particularly isoforms like CYP2D6, which are known to metabolize N-substituted coumarins. researchgate.nettandfonline.comresearchgate.net This enzymatic process would convert this compound into 4-amino-2H-chromen-2-one. The resulting primary amine metabolite could potentially exhibit a different pharmacological profile or enhanced activity compared to the parent ethylated compound.

Another significant bioactivation route for coumarin-based compounds involves the enzymatic hydrolysis of the lactone ring. nih.gov Enzymes with esterase activity, which are abundant in the body, can catalyze the opening of the 2-pyrone ring of the chromen-2-one scaffold. nih.gov This hydrolysis would transform this compound into a cis-2-hydroxy-cinnamic acid derivative. This ring-opened metabolite, with its carboxylic acid and phenolic hydroxyl groups, would have distinct chemical properties and could be the actual active species responsible for the observed biological effects. This mechanism has been proposed for other coumarins, where the parent compound acts as a prodrug, and the ring-opened product is the true active metabolite. nih.gov

The metabolism of coumarin derivatives is complex and can be influenced by the specific substitution patterns on the chromen-2-one ring. For instance, studies on N-substituted 7-methoxy-4-(aminomethyl)-coumarins have highlighted the role of CYP2D6 in their metabolism. tandfonline.comtandfonline.com While this compound lacks the 7-methoxy group of these specific analogs, the general principle of CYP-mediated metabolism of N-alkylated aminocoumarins provides a strong rationale for its potential bioactivation. tandfonline.comtandfonline.com

The following table summarizes the key enzymes and potential metabolic reactions involved in the bioactivation of coumarin derivatives, which can be extrapolated to hypothesize the bioactivation of this compound.

Enzyme FamilySpecific Enzyme(s)Proposed Metabolic ReactionPotential Metabolite of this compound
Cytochrome P450 (CYP) CYP2D6N-dealkylation of the ethylamino group. researchgate.nettandfonline.comresearchgate.net4-Amino-2H-chromen-2-one
Esterases VariousHydrolysis (opening) of the lactone ring. nih.govcis-2-hydroxy-cinnamic acid derivative

It is important to note that these proposed pathways are based on the known metabolism of structurally related coumarin compounds. Definitive confirmation of the bioactivation of this compound would require specific metabolic studies on this particular compound.

Structure Activity Relationship Sar Studies of 4 Ethylamino Chromen 2 One Derivatives

Influence of Substituents at the C-4 Position

The C-4 position of the chromen-2-one ring is a critical determinant of biological activity. frontiersin.org Studies have shown that substituting the ethylamino group with other alkylamino, morpholino, or methylamino moieties can significantly alter the pharmacological profile of the resulting compounds.

The nature of the substituent at the C-4 position directly impacts the molecule's interaction with its biological target. For instance, research on various 4-aminocoumarin (B1268506) derivatives has highlighted the importance of this position in conferring anticancer and antimicrobial properties. nih.govfrontiersin.orgnih.gov The introduction of different amine-containing groups, such as morpholine (B109124) or various alkylamines, has been a common strategy to modulate activity. bohrium.com

For example, a series of 4-amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one analogs were synthesized and evaluated for their cytotoxic activity. nih.gov The study revealed that compounds with different amino substituents at the C-4 position, such as methylamino, displayed potent tumor cell growth inhibitory activity. nih.gov Specifically, the 4-(methylamino) derivative showed notable, though less potent, activity compared to other analogs in the series. nih.gov

The steric and electronic properties of the substituent at C-4 play a crucial role. The size, shape, and hydrogen-bonding capacity of the group can influence binding affinity and selectivity for a particular biological target. epa.gov For example, in the context of monoamine oxidase (MAO) inhibitors, a wide variety of substituents at the C-4 position of 7-benzyloxy-2H-chromen-2-one derivatives were investigated. epa.gov This extensive study, which included ethylamino derivatives, demonstrated that steric effects at this position are a dominant factor for potent and selective MAO-B inhibition. epa.gov

Table 1: Influence of C-4 Substituents on Biological Activity
Base Scaffold C-4 Substituent Observed Biological Activity Key Findings Reference
7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-oneMethylaminoAnticancerDisplayed potent tumor cell growth inhibitory activity. nih.gov
7-benzyloxy-2H-chromen-2-oneEthylaminoMAO-B InhibitionSteric effects at C-4 are critical for potent and selective inhibition. epa.gov
4-hydroxycoumarin (B602359)Amino derivativesAntimicrobialShowed strong antibacterial activity against various bacteria. derpharmachemica.com

Effects of Substitutions on the Chromen-2-one Core

For example, the introduction of substituents at the C-7 position is a well-explored strategy. The presence of a 7-hydroxy group is a common feature in many naturally occurring and synthetic coumarins and is often associated with enhanced biological activities. This hydroxyl group can act as a hydrogen bond donor, potentially strengthening the interaction with a target protein.

Furthermore, studies on various coumarin (B35378) derivatives have shown that the type and position of substituents on the benzenoid ring can significantly affect their anticancer activity. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the electron density of the ring system, which in turn can influence the molecule's reactivity and binding characteristics. researchgate.net Research on chromone (B188151) derivatives as inhibitors of the breast cancer resistance protein ABCG2 revealed that a 4-bromobenzyloxy substituent at position 5 was important for inhibitory activity. nih.gov

In a study on 4H-chromene derivatives, it was found that the 6-position prefers a meta or para-substituted aryl functional group, and the substituent should be small and hydrophilic for improved potency against multidrug-resistant cancer cells. nih.gov This highlights the nuanced effects of substitution patterns on the core structure.

Table 2: Effects of Chromen-2-one Core Substitutions
Derivative Class Substitution Position(s) Substituent Type Impact on Activity Reference
CoumarinsC-7HydroxylOften enhances biological activities.
ChromonesC-54-BromobenzyloxyImportant for ABCG2 inhibition. nih.gov
4H-ChromenesC-6Small, hydrophilic aryl groupsImproved potency against MDR cancer cells. nih.gov

Importance of Linker Length and Heterocyclic Moieties

Commonly employed heterocyclic rings include thiadiazine, triazole, and thiazole (B1198619). These rings can introduce additional binding interactions, alter the solubility and metabolic stability of the parent molecule, and modulate its pharmacokinetic profile.

Thiadiazine: Coumarin-thiadiazine hybrids have demonstrated significant anticancer activity. sci-hub.sersc.org For example, a series of novel coumarin derivatives incorporating a 1,3,4-thiadiazole (B1197879) moiety showed notable anticancer activity against the HCT116 human colorectal cancer cell line. rsc.org

Triazole: The 1,2,3-triazole ring is a popular linker in medicinal chemistry due to its stability, ability to form hydrogen bonds, and ease of synthesis via "click chemistry." mdpi.commdpi.com Coumarin-triazole conjugates have been extensively studied and have shown a wide range of biological activities, including anticancer and cholinesterase inhibitory effects. mdpi.comacs.orgresearchgate.net The linkage pattern of the triazole to the coumarin core can significantly affect activity. For instance, C-7 linked coumarin-1,2,3-triazole hybrids were found to be more potent anticancer agents than their C-4 linked counterparts. sci-hub.se The length of the linker between the coumarin and triazole moieties in coumarin-triazole-isatin hybrids was also shown to be a determinant of their selectivity as butyrylcholinesterase inhibitors. mdpi.com

Thiazole: The thiazole ring is another important pharmacophore that, when combined with a coumarin nucleus, can lead to compounds with potent biological activities, including antimicrobial and antidiabetic effects. chula.ac.thnih.gov The hybridization of these two scaffolds can result in drug candidates with broader therapeutic applications. chula.ac.th For example, coumarin-thiazole hybrids have been identified as potential bactericides targeting DNA gyrase. mdpi.com

Table 3: Impact of Linker and Heterocyclic Moieties
Hybrid Type Heterocyclic Moiety Linker Characteristics Observed Biological Activity Reference
Coumarin-Thiadiazole1,3,4-ThiadiazoleDirect or via a linkerAnticancer sci-hub.sersc.org
Coumarin-Triazole1,2,3-TriazoleVaried linker lengths and attachment points (C-4 vs. C-7)Anticancer, Cholinesterase Inhibition sci-hub.semdpi.comacs.org
Coumarin-ThiazoleThiazoleOften directly linkedAntimicrobial, Antidiabetic chula.ac.thmdpi.com

Impact of Aromatic Ring Substitutions on Activity

When the 4-(ethylamino)chromen-2-one derivative contains an additional aromatic ring, either as a substituent or as part of a larger fused system, the pattern of substitution on this ring can dramatically influence biological activity. The electronic nature (electron-donating or electron-withdrawing) and the position of the substituents are key factors.

In a study of 4-amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one analogs, the presence of a substituted phenyl group at the C-4 position was explored. nih.gov Compounds bearing a 4-methoxyphenyl (B3050149) group at this position were found to be extremely potent anticancer agents, with ED₅₀ values in the nanomolar range. nih.gov This highlights the significant enhancement of activity that can be achieved with appropriate aromatic substitution.

Similarly, research on coumarin-triazole conjugates has shown that substituents on the aryl ring attached to the triazole moiety can modulate cytotoxic activity against cancer cell lines. mdpi.com For instance, N1 aryl-substituted triazolyl-coumarin esters exhibited selective cytotoxicity towards cervical cancer cells. mdpi.com

Furthermore, in the context of 4H-chromene derivatives, substitutions on the aryl group at the 6-position were investigated. It was found that this position could only tolerate minor substitutions, such as methylamino or methoxy (B1213986) groups, to maintain cytotoxic activity. frontiersin.org This suggests that steric hindrance can be a limiting factor in this region of the molecule.

Table 4: Influence of Aromatic Ring Substitutions
Derivative Class Position of Aromatic Ring Substituent on Aromatic Ring Impact on Activity Reference
4-Amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-onesC-44-MethoxyphenylExtremely potent anticancer activity. nih.gov
Coumarin-Triazole ConjugatesN1 of TriazoleAryl groupsSelective cytotoxicity towards cancer cells. mdpi.com
4H-ChromenesC-6Methylamino, MethoxyMinor substitutions tolerated for maintaining cytotoxicity. frontiersin.org

Pharmacophore Identification for Enhanced Bioactivity

Pharmacophore modeling is a crucial tool in drug discovery that helps to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. slideshare.net For this compound derivatives, identifying the key pharmacophoric features is essential for designing new compounds with enhanced bioactivity.

A pharmacophore model for a class of compounds typically includes features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. For coumarin derivatives, the lactone carbonyl group of the chromen-2-one core often acts as a hydrogen bond acceptor. The amino group at the C-4 position can serve as a hydrogen bond donor.

Studies on various coumarin derivatives have contributed to the development of pharmacophore models for different biological targets. For example, in the development of monoamine oxidase B (MAO-B) inhibitors, the 4-substituted-7-benzyloxy-2H-chromen-2-one scaffold was extensively studied, leading to a better understanding of the key molecular requirements for potent and selective inhibition. epa.gov

Pharmacophore modeling of 1,3,4-thiadiazole derivatives as carbonic anhydrase inhibitors identified the key pharmacophoric features required for biological activity. mdpi.com Such models can then be used for virtual screening of compound libraries to identify new potential inhibitors. mdpi.com

Table 5: Key Pharmacophoric Features of Coumarin Derivatives
Feature Structural Element Potential Role in Bioactivity Reference
Hydrogen Bond AcceptorLactone carbonyl of chromen-2-oneInteraction with target protein. epa.gov
Hydrogen Bond DonorAmino group at C-4Interaction with target protein. epa.gov
Hydrophobic RegionBenzene (B151609) ring of coumarinVan der Waals interactions. nih.gov
Aromatic RingPhenyl substituentsPi-pi stacking interactions. nih.gov
Linker MoietyTriazole, Thiazole, etc.Spacing and orientation of pharmacophoric groups, additional interactions. chula.ac.thmdpi.com

Emerging Research Applications and Future Directions

Development as Fluorescent Probes for Biological Sensing (e.g., Hypochlorite (B82951) Detection)

The inherent fluorescent properties of the coumarin (B35378) nucleus make 4-(Ethylamino)chromen-2-one and its analogues promising candidates for the development of fluorescent probes. These probes are instrumental in detecting and imaging various biologically significant species. A key area of investigation is the detection of hypochlorite (ClO⁻), a reactive oxygen species (ROS) involved in numerous physiological and pathological processes.

Researchers have successfully designed and synthesized coumarin-based fluorescent probes that exhibit a "turn-on" response to hypochlorite. sioc-journal.cn These probes are engineered to be in a non-fluorescent or weakly fluorescent state, which is then switched to a highly fluorescent state upon selective reaction with hypochlorite. This mechanism often involves the oxidation of a specific functional group attached to the coumarin core by hypochlorite. For instance, some probes utilize an N,N-dimethyl thiocarbamate group that quenches fluorescence through intramolecular charge transfer (ICT); upon reaction with hypochlorite, this quenching effect is removed, leading to a significant increase in fluorescence intensity. rsc.org

The development of these probes has shown remarkable sensitivity, with some capable of detecting hypochlorite at nanomolar concentrations. rsc.orgnih.gov This high sensitivity and selectivity make them valuable tools for imaging both exogenous and endogenous hypochlorite in living cells, providing insights into its roles in cellular signaling and disease. sioc-journal.cnrsc.org The ability to visualize hypochlorite in real-time within biological systems opens up new avenues for understanding its complex chemistry and biology. google.com

Table 1: Examples of Coumarin-Based Fluorescent Probes for Hypochlorite Detection

Probe Type Detection Mechanism Key Features
Coumarin-based with N,N-dimethyl thiocarbamate Intramolecular Charge Transfer (ICT) modulation High sensitivity (nanomolar detection limit), significant fluorescence enhancement. rsc.org
Coumarin-based "turn-on" probes Oxidation-triggered fluorescence activation Rapid response, high selectivity over other reactive oxygen species. sioc-journal.cn

Applications in Corrosion Inhibition

Beyond biological applications, derivatives of this compound have demonstrated significant potential as corrosion inhibitors, particularly for mild steel in acidic environments. chimicatechnoacta.ruresearchgate.net Corrosion is a major industrial challenge, and the development of effective, environmentally friendly inhibitors is of paramount importance.

The inhibitory action of these coumarin derivatives is attributed to their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. researchgate.net This adsorption process is facilitated by the presence of heteroatoms (nitrogen and oxygen) and the π-electrons of the aromatic ring in the coumarin structure. These features allow the molecules to interact with the vacant d-orbitals of the iron atoms on the steel surface.

Studies have shown that the inhibition efficiency of these compounds increases with their concentration. researchgate.net Both experimental techniques, such as weight loss measurements and electrochemical impedance spectroscopy, and computational methods have been employed to understand the inhibition mechanism. chimicatechnoacta.ruuin-alauddin.ac.id Quantum chemical calculations and molecular dynamics simulations provide insights into the adsorption models and the relationship between the molecular structure of the inhibitor and its efficiency. uin-alauddin.ac.id The findings suggest that these compounds can act as mixed-type inhibitors, affecting both anodic and cathodic reactions of the corrosion process. researchgate.net

Table 2: Research Findings on Coumarin Derivatives as Corrosion Inhibitors

Compound Type Method of Study Key Findings
3-((phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives Weight loss method, electrochemical studies, computational analysis. chimicatechnoacta.ruchimicatechnoacta.ru Effective corrosion inhibition for mild steel in acidic medium; inhibition efficiency increases with concentration. chimicatechnoacta.ruchimicatechnoacta.ru
Chromene derivatives Gravimetric, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS). researchgate.net Adsorption on the mild steel surface follows the Langmuir adsorption isotherm; act as mixed-type inhibitors. researchgate.net

Rational Design of Multi-Targeting Ligands

The complex nature of many diseases, such as Alzheimer's disease (AD), has spurred the development of multi-target-directed ligands (MTDLs). nih.gov This approach aims to design single molecules that can simultaneously modulate multiple biological targets involved in the disease pathology. The coumarin scaffold, including this compound derivatives, has emerged as a privileged structure in the rational design of such MTDLs. mdpi.comfrontiersin.org

In the context of Alzheimer's disease, researchers have designed coumarin-based derivatives that target key enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase B (MAO-B). mdpi.comacs.org For instance, the introduction of an N-benzylaminomethyl group to the 7-benzyloxy-2H-chromen-2-one scaffold has been shown to enhance AChE inhibition. frontiersin.org By strategically modifying the substitution pattern at various positions of the coumarin ring, it is possible to fine-tune the inhibitory activity against different targets. frontiersin.orgnih.gov

This rational design process often involves a combination of medicinal chemistry strategies and computational modeling. nih.gov For example, structure-activity relationship (SAR) studies help in identifying the key structural features required for potent and selective inhibition. mdpi.com The goal is to develop balanced multi-target agents that can offer a synergistic therapeutic effect, which may be more effective than single-target drugs in treating complex diseases. nih.govnih.gov

Advanced Synthetic Methodologies for Novel Analogues

The growing interest in this compound and its derivatives has driven the development of advanced and efficient synthetic methodologies for creating novel analogues. rsc.orgbohrium.com Traditional synthesis often involves multi-step procedures. scispace.com However, modern organic synthesis emphasizes the use of more sustainable and atom-economical approaches.

One-pot multi-component reactions (MCRs) have gained prominence as a powerful tool for the synthesis of structurally diverse coumarin derivatives. chimicatechnoacta.ru These reactions allow for the formation of complex molecules from simple starting materials in a single step, reducing waste and improving efficiency. For example, the synthesis of 3-((phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives has been achieved using a three-component reaction catalyzed by biogenic ZnO nanoparticles. researchgate.netchimicatechnoacta.ru

Other advanced methods include the use of organo-base catalysts and green chemistry approaches, such as performing reactions in aqueous media. frontiersin.org These methodologies not only provide access to a wide range of novel analogues with diverse substitution patterns but also align with the principles of sustainable chemistry. sci-hub.se The ability to readily synthesize a library of compounds is crucial for structure-activity relationship studies and the discovery of new bioactive molecules. researchgate.net

Integration of Computational and Experimental Approaches in Drug Discovery Pipelines

The integration of computational and experimental approaches has become a cornerstone of modern drug discovery. frontiersin.orgnih.gov This synergistic strategy is being increasingly applied to the discovery and development of new drugs based on the this compound scaffold.

Computational tools, such as molecular docking and molecular dynamics simulations, play a vital role in predicting the binding modes of ligands with their biological targets and in understanding the molecular basis of their activity. nih.govnih.gov These in silico methods can be used to screen large virtual libraries of compounds, prioritizing a smaller, more manageable set for experimental testing. This significantly accelerates the hit-to-lead optimization process. frontiersin.org

Furthermore, computational models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new chemical entities. chimicatechnoacta.ru This early assessment of a compound's pharmacokinetic profile helps in identifying potential liabilities and guiding the design of molecules with improved drug-like properties. The iterative cycle of computational design, chemical synthesis, and experimental validation allows for a more rational and efficient drug discovery pipeline, ultimately saving time and resources. scienceopen.comnih.gov This integrated approach holds great promise for the development of the next generation of therapeutics derived from the versatile this compound scaffold.

Q & A

Q. How can 4-(Ethylamino)chromen-2-one be synthesized with high yield and purity?

  • Methodological Answer : To synthesize this compound, employ a multi-step approach involving condensation and cyclization reactions. Start with a chromenone core functionalized with a reactive group (e.g., nitro or hydroxyl). Introduce the ethylamino group via nucleophilic substitution or reductive amination under controlled pH and temperature. Optimize solvent choice (e.g., ethanol or DMF) and catalyst (e.g., p-toluenesulfonic acid) to enhance yield. Purify using column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) and melting point analysis. For analogous syntheses, refer to protocols for substituted chromenones .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Use a combination of 1H/13C NMR to identify proton environments and carbon frameworks (e.g., ethylamino protons at δ ~2.5–3.5 ppm, chromenone carbonyl at δ ~160–170 ppm). HRMS (ESI) validates molecular weight (e.g., [M+H]+ at m/z 218.12 for C11H11NO2). FTIR confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~1550 cm⁻¹). For structural ambiguities, X-ray crystallography (using SHELXL ) resolves bond lengths and angles. Reference spectral databases for chromenone derivatives to cross-validate assignments .

Q. What are the key considerations in designing biological assays for this compound?

  • Methodological Answer : Prioritize dose-response studies to establish IC50/EC50 values. Use cell lines (e.g., HEK-293 or cancer models) relevant to the hypothesized activity (e.g., kinase inhibition or antimicrobial effects). Include controls (vehicle and positive/negative controls) and replicate experiments (n ≥ 3) to ensure statistical power. For fluorescence-based assays, account for autofluorescence of the chromenone core. Validate results with orthogonal methods (e.g., Western blotting for protein targets) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model reaction pathways. Analyze frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. Simulate transition states for key steps (e.g., ring-opening or electrophilic substitution). Validate predictions with experimental kinetics (e.g., rate constants via UV-Vis monitoring). Compare results with analogous chromenone derivatives to identify substituent effects .

Q. What strategies resolve discrepancies in crystallographic data for ethylamino-substituted chromenones?

  • Methodological Answer : For ambiguous electron density maps (e.g., disordered ethyl groups), use SHELXL’s PART/FRAG commands to model alternative conformations. Apply Hirshfeld surface analysis to assess intermolecular interactions (e.g., hydrogen bonds between ethylamino and carbonyl groups). Cross-validate with PXRD patterns of bulk samples to rule out polymorphism. If twinning occurs, employ SHELXD for structure solution and PLATON for validation .

Q. How should researchers analyze conflicting bioactivity data across studies?

  • Methodological Answer : Conduct a meta-analysis of published datasets, focusing on variables such as assay conditions (e.g., pH, temperature) and compound purity. Perform statistical tests (ANOVA or t-tests) to identify outliers. Use principal component analysis (PCA) to cluster studies by experimental parameters. Replicate conflicting experiments under standardized protocols (e.g., OECD guidelines) and include error bars (±SEM) to quantify variability. Address solvent effects (e.g., DMSO vs. aqueous buffers) that may alter bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.